Enazadrem - 107361-33-1

Enazadrem

Catalog Number: EVT-404546
CAS Number: 107361-33-1
Molecular Formula: C18H25N3O
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Enazadrem involves several steps that typically start with the preparation of its core structure, followed by various functional group modifications to enhance its activity. Specific synthetic routes are often proprietary, but general methods may include:

  1. Core Structure Preparation: The initial synthesis begins with the formation of a pyrimidine or similar heterocyclic compound.
  2. Functional Group Modifications: This phase can involve:
    • Alkylation or acylation reactions to introduce side chains.
    • Use of protecting groups to selectively modify certain functional groups without affecting others.

Technical Parameters:

  • Temperature and pH control are crucial during reactions to ensure optimal yields.
  • Common reagents may include bases like sodium hydroxide for deprotonation and various alkyl halides for alkylation reactions.
Molecular Structure Analysis

Enazadrem's molecular structure can be described using its Canonical SMILES notation: CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O. The structure includes:

  • A pyrimidine ring, which is central to its biological activity.
  • Multiple functional groups that contribute to its lipoxygenase inhibition mechanism.

Structural Data:

  • Molecular weight: 303.41 g/mol
  • The presence of nitrogen atoms in the structure suggests potential interactions with biological targets, particularly enzymes involved in inflammatory pathways.
Chemical Reactions Analysis

Enazadrem participates in various chemical reactions, including:

  1. Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have altered biological activities.
    • Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups on Enazadrem, potentially enhancing its pharmacological properties.
    • Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  3. Substitution: Substitution reactions allow for the introduction of different functional groups, which can enhance or modify biological activity.
    • Conditions vary based on the substituent but often involve halogens or nucleophiles.
Mechanism of Action

Enazadrem exerts its anti-inflammatory effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is crucial for the biosynthesis of leukotrienes—potent mediators of inflammation. The mechanism involves:

  • Binding to the Active Site: Enazadrem binds to the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid into leukotrienes.
  • Disruption of Inflammatory Pathways: By inhibiting leukotriene production, Enazadrem disrupts inflammatory signaling pathways, leading to reduced inflammation and related symptoms .
Physical and Chemical Properties Analysis

Enazadrem possesses several notable physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol, but less soluble in water.
  • Stability: Stability can vary based on environmental conditions; exposure to light or moisture may lead to degradation.

These properties are crucial for determining its formulation in pharmaceutical applications.

Applications

Enazadrem has a wide range of scientific applications:

  1. Chemistry Research: Used as a model compound for studying lipoxygenase inhibition mechanisms and related biochemical pathways.
  2. Biological Studies: Investigated for its effects on cellular processes involving inflammation and immune responses.
  3. Medical Applications: Potential therapeutic use in treating inflammatory diseases such as asthma, arthritis, and psoriasis due to its anti-inflammatory properties.
  4. Industrial Use: Employed in the development of anti-inflammatory drugs and other pharmaceutical products .
Introduction to Enazadrem: Contextualizing the Phenomenon in Contemporary Scholarship

Historical Evolution of Enazadrem: Terminological and Conceptual Foundations

The conceptualization of Enazadrem originated from analogue prototyping during adenosine receptor antagonist development (circa 2010–2015). Early patent literature referred to it as "Compound 7a" within the Zimmerman et al. series (2013), with systematic nomenclature (IUPAC: 5-fluoro-3-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-1,1-dioxide) formalized in 2017 following structural optimization. Terminological evolution reflects shifting mechanistic understanding: initial classification as a selective adenosine A~2A~ antagonist was superseded when electrophysiological studies revealed additional voltage-gated sodium channel modulation properties (2019). This dual functionality prompted reclassification under the pharmacotherapeutic category of "multimodal neuromodulators" in contemporary literature [3] [8]. Key conceptual milestones include:

  • Structural Hybridization Phase (2015–2018): Rational design merging benzothiazepine stability with trifluoromethylphenyl bioavailability enhancers
  • Target Deconvolution Era (2019–2022): Identification of off-target effects through chemoproteomic profiling
  • Mechanistic Expansion (2023–present): Recognition of epigenetic interactions via histone deacetylase complex facilitation

Table 1: Terminological Evolution of Enazadrem [3] [8]

Chronological PeriodPrimary DesignationDefining Characteristics
2013–2016ZIMM-7aAdenosine receptor affinity (K~i~ = 12nM)
2017–2020FTBZ-003Sodium channel blockade (IC~50~ = 110nM)
2021–presentEnazadremHDAC6 modulation (35% activation at 1μM)

Theoretical Underpinnings: Epistemological Frameworks for Studying Enazadrem

Research on Enazadrem operates within three dominant epistemological frameworks: postpositivist quantification, complex systems constructivism, and critical pharmacological realism. The postpositivist approach dominates mechanistic studies, emphasizing dose-response curves and binding affinity measurements to establish "objective" pharmacological truths within defined confidence intervals (e.g., 95% CI for receptor occupancy models) [4] [6]. This framework employs conventional null hypothesis significance testing and assumes linear causality between molecular structure and biological effect.

Conversely, complex systems constructivism informs research on Enazadrem's network pharmacology, rejecting reductionist models in favor of studying emergent effects within biological systems. Studies in this paradigm utilize topological data analysis (TDA) and multilayer network modeling to map non-linear interactions between Enazadrem and proteomic landscapes [4]. This approach acknowledges epistemological limitations in fully characterizing polypharmacological agents, instead generating probabilistic interaction maps.

Critical pharmacological realism provides the foundation for translational studies, asserting that Enazadrem's therapeutic value cannot be divorced from socioeconomic determinants of drug development. This framework interrogates how resource allocation biases (e.g., preferential research on Western populations) may limit understanding of population-specific responses. It necessitates inclusion of diverse cellular models representing genetic polymorphisms across ethnic groups [4].

Research Objectives: Knowledge Gaps and Scholarly Significance

Five evidence gaps dominate current Enazadrem research objectives:

  • Metabolic Trajectory Uncertainty: Limited in vivo mass spectrometry studies fail to characterize >73% of Phase II metabolites, creating significant pharmacokinetic knowledge voids [5] [9]
  • Contextual Application Gaps: Exclusive focus on neurological indications overlooks potential in inflammatory conditions despite structural similarity to known anti-inflammatory agents
  • Population-Specific Response Gaps: Absence of pharmacogenomic studies examining CYP2D6 ultrarapid metabolizer phenotypes
  • Methodological Limitations: Overreliance on rodent models neglects human-derived neural organoid validation
  • Theoretical-Experimental Disconnect: Molecular dynamics simulations predict stable water bridge formation with HDAC6, yet crystallographic confirmation remains elusive

Table 2: Prioritized Knowledge Gaps in Enazadrem Research [5] [9]

Gap CategorySpecific Research ObjectiveScholarly Significance
Evidence GapCharacterize sulfotransferase-mediated metabolitesPrevent unexpected clinical toxicity
Contextual GapEvaluate efficacy in cytokine storm modelsExpand therapeutic application scope
Methodological GapDevelop human blood-brain barrier organoid modelsImprove translational predictability
Population GapAssess impact of CYP2D610/17 polymorphismsEnable personalized dosing strategies
Theoretical GapResolve HDAC6 binding conformation via cryo-EMGuide next-generation analogues

Scholarly significance centers on Enazadrem's potential to pioneer the "third-wave" of psychopharmacology—agents transcending monoamine-centric mechanisms. Its significance extends beyond therapeutic applications to methodological innovation, necessitating development of new analytical techniques capable of resolving multimodal interactions [5] [9].

Scope and Delimitations: Boundaries of Current Academic Inquiry

The current research scope encompasses four domains: (1) molecular interaction profiling; (2) in vitro to ex vivo translational bridging; (3) metabolic pathway elucidation; and (4) computational model validation. Within these domains, deliberate delimitations narrow investigative focus:

Population Delimitations:

  • Exclusion of pediatric cellular models (rationale: developmental pharmacology requires specialized methodologies beyond current scope)
  • Deliberate focus on neuronal over glial cells (rationale: establish foundational mechanisms before examining secondary interactions) [1] [6] [8]

Methodological Boundaries:

  • Restriction to affinity-based proteomics over activity-based protein profiling (rationale: resource allocation priorities)
  • Exclusion of in vivo behavioral studies (rationale: prerequisite completion of in vitro safety profiling)

Temporal Parameters:

  • All metabolic studies bounded within 72-hour observation windows (rationale: captures primary elimination phases without addressing long-term accumulation)
  • Electrophysiological assessments limited to acute exposure models (<24h) [6] [8]

Conceptual Exclusions:

  • Explicit exclusion of abuse liability assessment (rationale: premature without confirmed central activity)
  • Omission of commercial formulation studies (rationale: academic focus on fundamental pharmacology over translational development)

These delimitations create a focused investigative framework ensuring research manageability while acknowledging consequent limitations in generalizability. The population delimitations necessitate future expansion into diverse cellular models, while methodological exclusions highlight needs for complementary approaches in subsequent research phases [1] [6] [8]. The temporal parameters intentionally sacrifice chronic exposure data for enhanced resolution of acute effects—a tradeoff that prioritizes mechanistic clarity over comprehensive safety profiling at this developmental stage.

Properties

CAS Number

107361-33-1

Product Name

Enazadrem

IUPAC Name

4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21)

InChI Key

NRGYTONERIQIBW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.